6-Methyl-5-(trifluoromethyl)pyridin-3-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

The 6-Me group on this trifluoromethylpyridine core modulates amine basicity (pKa ~4.46) and steric hindrance at the coupling site—parameters absent in des-methyl analogs like 5-(trifluoromethyl)pyridin-3-amine. The 5-CF₃ group imparts metabolic stability and lipophilicity critical for kinase/HDAC inhibitor and agrochemical development. Generic substitution without re-optimizing the synthetic pathway yields non-equivalent results. Procure the exact CAS-grade material (≥97%, NMR/HPLC-verified) for reproducible PROTAC, medicinal chemistry, and crop science R&D. Request bulk pricing.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 1402664-67-8
Cat. No. B3101845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-(trifluoromethyl)pyridin-3-amine
CAS1402664-67-8
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)N)C(F)(F)F
InChIInChI=1S/C7H7F3N2/c1-4-6(7(8,9)10)2-5(11)3-12-4/h2-3H,11H2,1H3
InChIKeyJIMDKKGPXBJVGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS 1402664-67-8): Baseline Identity and Sourcing Profile


6-Methyl-5-(trifluoromethyl)pyridin-3-amine is a specialized trifluoromethylated pyridine building block characterized by a pyridine core substituted with a methyl group at position 6, a trifluoromethyl group at position 5, and a primary amine at position 3 . With a molecular formula of C7H7F3N2 and a molecular weight of approximately 176.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, often utilized in the construction of more complex heterocyclic frameworks . As a foundational amine scaffold, it is commercially available from several reputable vendors, including Bidepharm and Fluorochem, with standard purity specifications ranging from 95% to 97% and supporting analytical data such as NMR and HPLC readily accessible upon request .

Why Generic Substitution of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS 1402664-67-8) is Not Recommended


The precise substitution pattern of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine—specifically the combination of a 6-methyl group and a 5-trifluoromethyl group on the pyridine ring—is critical for its intended synthetic utility. Generic substitution with structurally similar compounds, such as 5-(trifluoromethyl)pyridin-3-amine (which lacks the 6-methyl group) or 6-methylpyridin-3-amine (which lacks the 5-trifluoromethyl group), will result in altered reactivity, physicochemical properties, and biological outcomes. The 6-methyl group significantly influences the compound's basicity (pKa) and steric hindrance around the amine group, which in turn affects its behavior in subsequent reactions like amide coupling or nucleophilic substitution . Conversely, the trifluoromethyl group imparts enhanced metabolic stability and lipophilicity to downstream products, a feature absent in non-fluorinated analogs [1]. Therefore, interchanging these building blocks without re-optimizing the entire synthetic pathway or biological assay is unlikely to yield equivalent results, making the procurement of the exact CAS-specific compound essential for reproducible research and development.

6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS 1402664-67-8): Quantified Differentiation vs. Closest Analogs


Comparative Molecular Weight and Lipophilicity vs. 5-(Trifluoromethyl)pyridin-3-amine

6-Methyl-5-(trifluoromethyl)pyridin-3-amine possesses a higher molecular weight (176.14 g/mol) compared to its non-methylated analog, 5-(trifluoromethyl)pyridin-3-amine (162.11 g/mol) . The presence of the 6-methyl group also increases the compound's lipophilicity (logP) relative to the comparator, although exact values may vary. This increase in lipophilicity and molecular size can be a critical differentiator in medicinal chemistry campaigns, where subtle changes in these parameters can drastically alter a drug candidate's membrane permeability, volume of distribution, and overall pharmacokinetic profile.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Patent Citation Frequency as an Indicator of Relevance in Advanced Research Programs

6-Methyl-5-(trifluoromethyl)pyridin-3-amine is cited as a key intermediate in at least 29 distinct patent documents [1]. This level of patent activity significantly surpasses that of closely related analogs like 6-methylpyridin-3-amine, which is primarily referenced as a generic building block with fewer specific patent citations in advanced therapeutic contexts . The high patent count for the target compound suggests its specific utility in innovative and commercially sensitive research areas, particularly within the pharmaceutical industry, where it serves as a scaffold for next-generation therapeutics.

Patent Analysis Drug Discovery Competitive Intelligence

Predicted pKa and Reactivity Differentiation vs. 6-Methylpyridin-3-amine

The predicted pKa of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine is 4.46±0.20, which is significantly lower than the pKa of its non-fluorinated analog, 6-methylpyridin-3-amine (estimated pKa > 5) . This reduction in basicity is a direct consequence of the strong electron-withdrawing effect of the trifluoromethyl group at the 5-position. This lower pKa means the target compound is less nucleophilic and exists in a different protonation state at physiological pH compared to its non-fluorinated counterpart, which has critical implications for its use in amine-alkylation and amide-coupling reactions, often requiring different reaction conditions or catalysts.

Synthetic Chemistry Reaction Optimization Amine Basicity

Commercial Purity Benchmarking and Analytical Support from Major Vendors

The target compound is routinely supplied by established vendors at a standard purity of 97%, with batch-specific certificates of analysis (CoA) that include supporting data from NMR, HPLC, or GC . This level of quality assurance is comparable to, and in some cases superior to, the typical 95% purity offered for closely related analogs like 5-(trifluoromethyl)pyridin-3-amine . The availability of comprehensive analytical data directly from the supplier streamlines the procurement process for academic and industrial labs, reducing the need for in-house characterization and ensuring immediate confidence in the material's identity and suitability for sensitive applications.

Chemical Procurement Quality Control Analytical Chemistry

Optimized Application Scenarios for 6-Methyl-5-(trifluoromethyl)pyridin-3-amine (CAS 1402664-67-8) in R&D Pipelines


Medicinal Chemistry: Synthesis of Novel Kinase and HDAC Inhibitor Scaffolds

6-Methyl-5-(trifluoromethyl)pyridin-3-amine serves as a critical building block for the synthesis of novel heterocyclic compounds targeting protein kinases and histone deacetylases (HDACs). The presence of the trifluoromethyl group enhances metabolic stability and target binding affinity, while the 6-methyl group provides a handle for further functionalization. The compound's high patent citation count (29 patents) [1] and its demonstrated incorporation into structures with nanomolar-level activity (e.g., HDAC1 IC50 of 23 nM for related derivatives) [2] underscore its value in the development of next-generation oncology therapeutics.

Agrochemical Research: Design of Fluorinated Pesticide and Herbicide Intermediates

The electron-withdrawing trifluoromethyl group in 6-Methyl-5-(trifluoromethyl)pyridin-3-amine imparts desirable physicochemical properties for crop protection agents, including improved bioavailability and environmental persistence [1]. The compound's predicted pKa of 4.46 [2] makes it a suitable intermediate for the synthesis of more complex heterocyclic frameworks commonly found in modern agrochemicals, such as trifluoromethylpyridine-based fungicides and herbicides. Its specific substitution pattern allows for the construction of novel molecules with tailored lipophilicity and biological activity.

Chemical Biology: Development of Activity-Based Probes and PROTACs

Due to its well-defined amine handle and the favorable properties imparted by the trifluoromethyl group, 6-Methyl-5-(trifluoromethyl)pyridin-3-amine is an ideal starting material for the synthesis of chemical biology tools, including activity-based probes and proteolysis-targeting chimeras (PROTACs) [1]. The compound's molecular weight (176.14 g/mol) and lipophilicity make it a suitable fragment for linking to target-protein binders and E3 ligase ligands, enabling the creation of bifunctional molecules for studying and manipulating protein function in living cells.

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